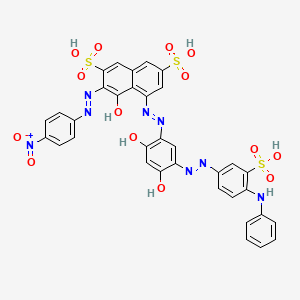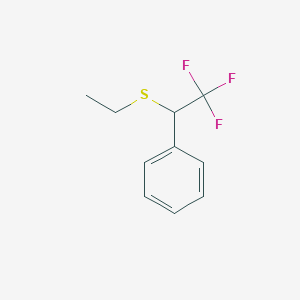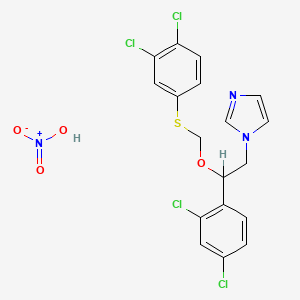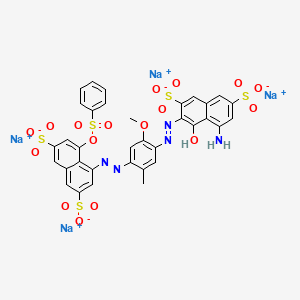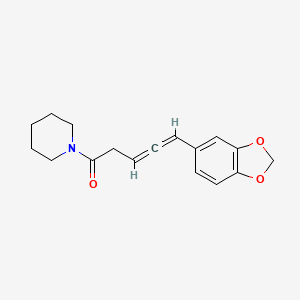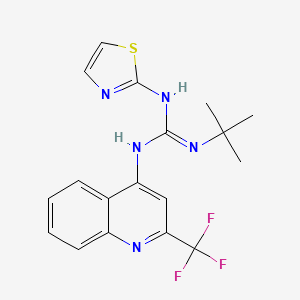
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride is a diazonium compound that is widely used in various chemical processes. This compound is known for its vibrant color and is often utilized in dye and pigment industries. Its chemical structure consists of a benzenediazonium group attached to a 2-chloro-5-sulfophenyl azo group, with chloride as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-chloro-5-nitrobenzene. The reaction conditions generally include:
Diazotization: This step involves the reaction of 4-aminobenzenesulfonic acid with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-chloro-5-nitrobenzene under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Reduction Reactions: The azo group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids and other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, sodium hydroxide, and ammonia are commonly used.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide.
Major Products
Substitution: Formation of substituted benzenes.
Reduction: Formation of aromatic amines.
Oxidation: Formation of sulfonic acids and other oxidized products.
科学的研究の応用
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in labeling and staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of pigments, dyes, and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity is exploited in various applications, such as dyeing and staining, where the compound binds to specific sites on the target molecules.
類似化合物との比較
Similar Compounds
- Benzenediazonium, 4-((2-chloro-4-sulfophenyl)azo)-, chloride
- Benzenediazonium, 4-((2-bromo-5-sulfophenyl)azo)-, chloride
- Benzenediazonium, 4-((2-chloro-5-methylphenyl)azo)-, chloride
Uniqueness
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-chloro-5-sulfophenyl group enhances its solubility in water and its reactivity towards nucleophiles, making it particularly useful in aqueous reactions and applications.
特性
CAS番号 |
68003-12-3 |
|---|---|
分子式 |
C12H8Cl2N4O3S |
分子量 |
359.2 g/mol |
IUPAC名 |
4-[(2-chloro-5-sulfophenyl)diazenyl]benzenediazonium;chloride |
InChI |
InChI=1S/C12H7ClN4O3S.ClH/c13-11-6-5-10(21(18,19)20)7-12(11)17-16-9-3-1-8(15-14)2-4-9;/h1-7H;1H |
InChIキー |
MKRIEXUTXHLYCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)Cl)[N+]#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
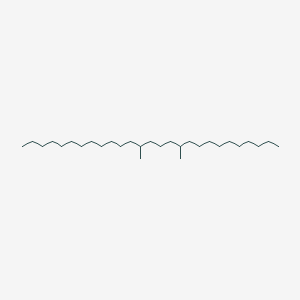
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
